2',3',5'-Tri-O-acetyladenosine
2',3',5'-Tri-O-acetyladenosine
Brand Name:
Vulcanchem
CAS No.:
7387-57-7
VCID:
VC0016731
InChI:
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Molecular Formula:
C16H19N5O7
Molecular Weight:
393.35 g/mol
2',3',5'-Tri-O-acetyladenosine
CAS No.: 7387-57-7
VCID: VC0016731
Molecular Formula: C16H19N5O7
Molecular Weight: 393.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7387-57-7 |
---|---|
Product Name | 2',3',5'-Tri-O-acetyladenosine |
Molecular Formula | C16H19N5O7 |
Molecular Weight | 393.35 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
Standard InChIKey | GCVZNVTXNUTBFB-XNIJJKJLSA-N |
SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Synonyms | Adenosine 2’,3’,5’-Triacetate; Tri-O-acetyladenosine; NSC 76766; |
PubChem Compound | 96503 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume